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molecular formula C11H16O2 B1580923 (Diethoxymethyl)benzene CAS No. 774-48-1

(Diethoxymethyl)benzene

Cat. No. B1580923
M. Wt: 180.24 g/mol
InChI Key: MAQMEXSLUSZDQM-UHFFFAOYSA-N
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Patent
US08575359B2

Procedure details

A solution of benzaldehyde (6.82 mmol), triethyl orthoformate (3.3 g, 22.5 mmol), and conc. HCl (10 μL, 90 μmol) was refluxed in 3.7 mL of ethanol for 24 hrs. Diethyl ether was added and the organic layer was extracted with 3×2 M NaOH. The organic layer was dried over anhydrous Na2SO4. After removal of diethyl ether under reduced pressure, the crude mixture was distilled under vacuum (55-65° C./0.5 mmHg) to give pure benzaldehyde diethylacetal (82-91% yield). All acetals were characterized by 1H-NMR and used without further purification.
Quantity
6.82 mmol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:9]([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])OCC.Cl.C(OCC)C>C(O)C>[CH2:17]([O:16][CH:9]([O:13][CH2:14][CH3:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:18]

Inputs

Step One
Name
Quantity
6.82 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
10 μL
Type
reactant
Smiles
Cl
Name
Quantity
3.7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 3×2 M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of diethyl ether under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the crude mixture was distilled under vacuum (55-65° C./0.5 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=CC=C1)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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